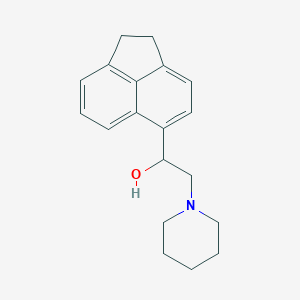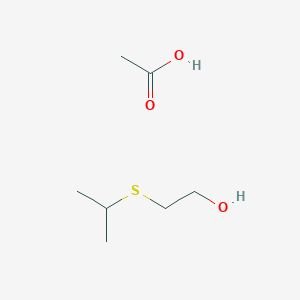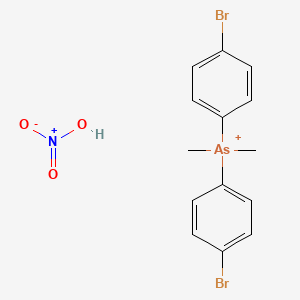
bis(4-bromophenyl)-dimethylarsanium;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromophenyl)-dimethylarsanium;nitric acid: is an organoarsenic compound that features two bromophenyl groups attached to a dimethylarsanium core, with nitric acid as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)-dimethylarsanium typically involves the reaction of dimethylarsine with 4-bromophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include anhydrous toluene or dichloromethane, and the reaction may be catalyzed by palladium-based catalysts.
Industrial Production Methods: Industrial production of bis(4-bromophenyl)-dimethylarsanium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-bromophenyl)-dimethylarsanium can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of arsenic oxides and brominated by-products.
Reduction: Formation of arsenic hydrides and dehalogenated products.
Substitution: Formation of substituted arsenium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organoarsenic compounds.
- Employed in cross-coupling reactions to form carbon-arsenic bonds.
Biology:
- Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its arsenic content.
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers with unique electronic properties.
Wirkmechanismus
The mechanism of action of bis(4-bromophenyl)-dimethylarsanium involves its interaction with cellular components, particularly proteins and enzymes that contain thiol groups. The compound can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Bis(4-bromophenyl)arsine: Similar structure but lacks the dimethyl groups.
Dimethylarsinic acid: Contains dimethylarsine but lacks the bromophenyl groups.
Triphenylarsine: Contains phenyl groups instead of bromophenyl groups.
Uniqueness:
- The presence of both bromophenyl and dimethylarsanium groups in bis(4-bromophenyl)-dimethylarsanium provides unique reactivity and potential for diverse applications.
- The combination of these groups allows for specific interactions with biological targets and unique electronic properties, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5449-67-2 |
|---|---|
Molekularformel |
C14H15AsBr2NO3+ |
Molekulargewicht |
480.00 g/mol |
IUPAC-Name |
bis(4-bromophenyl)-dimethylarsanium;nitric acid |
InChI |
InChI=1S/C14H14AsBr2.HNO3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10H,1-2H3;(H,2,3,4)/q+1; |
InChI-Schlüssel |
ZDPORWZJYACFSD-UHFFFAOYSA-N |
Kanonische SMILES |
C[As+](C)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


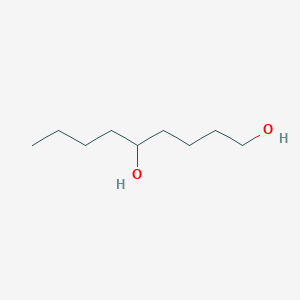
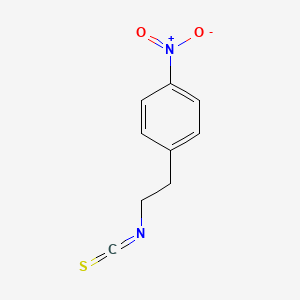
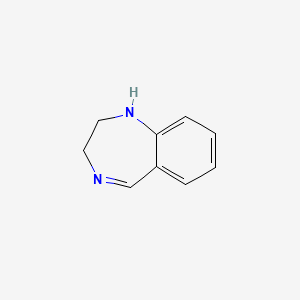
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
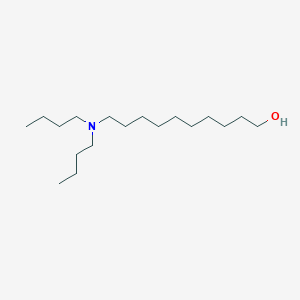
silane](/img/structure/B14726699.png)
